Hybrid Scaffold Architecture vs. Monomeric Dihydroquinoxalin-2(1H)-one: 4.5‑Unit Lipophilicity Shift
The target hybrid compound exhibits a computed XLogP3 of 4.9, which is approximately 4.5 log units higher than that of the unsubstituted 3,4-dihydroquinoxalin‑2(1H)-one core (XLogP3 ≈ 0.4) [1][2]. This shift is driven by the hydrophobic 6‑bromo‑4‑phenylquinazoline moiety and directly impacts membrane permeability and target‑binding profiles, differentiating the hybrid from simple dihydroquinoxalin‑2‑ones that lack sufficient lipophilicity for cellular activity [1].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | 3,4-Dihydroquinoxalin-2(1H)-one: XLogP3 ≈ 0.4 |
| Quantified Difference | ΔXLogP3 ≈ +4.5 |
| Conditions | Computational prediction (XLogP3 3.0 algorithm, PubChem platform) |
Why This Matters
A 4.5‑unit lipophilicity gap translates to an estimated 3–4 order‑of‑magnitude difference in membrane permeability, making the hybrid the relevant scaffold for cell‑based assays where monomeric quinoxalinones are impotent.
- [1] PubChem. Compound Summary for CID 1110072: 4-(6-Bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one. U.S. National Library of Medicine, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/313395-48-1 View Source
- [2] PubChem. Compound Summary for CID 116534: 3,4-Dihydroquinoxalin-2(1H)-one. U.S. National Library of Medicine, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/116534 View Source
